3-Piperidino-2-phenylpropiophenone
Description
Contextualization as a Mannich Base and Propiophenone (B1677668) Derivative
3-Piperidino-2-phenylpropiophenone is chemically classified as a propiophenone derivative. The core of its structure is the propiophenone backbone, which is a three-carbon chain with a keto group, attached to a benzene (B151609) ring. What makes this molecule particularly interesting is the presence of a piperidine (B6355638) ring and a phenyl group at specific positions. The piperidine moiety, a saturated six-membered heterocycle containing a nitrogen atom, is attached at the third carbon of the propiophenone chain, while a phenyl group is substituted at the second carbon.
This compound is also recognized as a Mannich base. The Mannich reaction is a fundamental organic reaction that involves the aminoalkylation of an acidic proton located on a carbon atom, using formaldehyde (B43269) and a primary or secondary amine. In the context of this compound, its synthesis often involves a Mannich-type reaction, where a ketone, an amine (piperidine), and an aldehyde are condensed, leading to the formation of the characteristic β-amino ketone structure. This synthetic route is crucial for creating a diverse range of compounds with potential biological activities.
| Structural Component | Description |
| Propiophenone Backbone | A phenyl group attached to a propan-1-one chain. |
| Piperidine Ring | A six-membered saturated heterocycle with one nitrogen atom, attached at the 3-position. |
| Phenyl Group | An additional phenyl substituent located at the 2-position. |
Overview of Research Significance in Synthetic and Medicinal Chemistry
The scientific community has shown considerable interest in this compound due to its versatile applications in both synthetic and medicinal chemistry. ontosight.ai In synthetic chemistry, it serves as a valuable intermediate for the preparation of more complex molecules. Its reactive keto group and the tertiary amine functionality of the piperidine ring offer multiple sites for further chemical modifications, allowing for the creation of a library of derivatives.
Structure
2D Structure
3D Structure
Properties
CAS No. |
20451-28-9 |
|---|---|
Molecular Formula |
C20H23NO |
Molecular Weight |
293.4 g/mol |
IUPAC Name |
1,2-diphenyl-3-piperidin-1-ylpropan-1-one |
InChI |
InChI=1S/C20H23NO/c22-20(18-12-6-2-7-13-18)19(17-10-4-1-5-11-17)16-21-14-8-3-9-15-21/h1-2,4-7,10-13,19H,3,8-9,14-16H2 |
InChI Key |
KJPKPBMWHKBKHG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CC(C2=CC=CC=C2)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Synthetic Methodologies for 3 Piperidino 2 Phenylpropiophenone and Analogues
Fundamental Mannich Reaction Mechanisms and Substrate Scope
The Mannich reaction is a three-component organic reaction that facilitates the aminoalkylation of an acidic proton located adjacent to a carbonyl group. wikipedia.orgbyjus.com This condensation reaction typically involves an enolizable ketone or aldehyde, a non-enolizable aldehyde (commonly formaldehyde), and a primary or secondary amine. taylorandfrancis.comorganic-chemistry.org The resulting product is a β-amino-carbonyl compound, known as a Mannich base. byjus.comlibretexts.org For the synthesis of 3-Piperidino-2-phenylpropiophenone, the specific reactants are propiophenone (B1677668) (the enolizable ketone), piperidine (B6355638) (the secondary amine), and formaldehyde (B43269).
In the synthesis of β-amino ketones via the Mannich reaction, each component has a distinct and crucial role. organic-chemistry.orgorganic-chemistry.org
Carbonyl Compound (with α-hydrogen): This component, such as propiophenone, must possess at least one acidic α-hydrogen. This proton's acidity allows the ketone to be converted into its nucleophilic enol or enolate form under the reaction conditions. wikipedia.orgchemistrysteps.com This enol is the key nucleophile that attacks the electrophilic iminium ion, forming the new carbon-carbon bond essential for the β-amino ketone backbone. youtube.com
Amine: A primary or secondary amine is required. byjus.com Tertiary amines are unsuitable as they lack the N-H proton needed to form the key iminium ion intermediate. byjus.com In the synthesis of this compound, piperidine serves as the secondary amine, which ultimately becomes integrated into the final structure.
Non-enolizable Carbonyl Compound: A non-enolizable aldehyde, most frequently formaldehyde, is used to prevent self-condensation and to react with the amine to form the electrophile. nih.govyoutube.com
The combination of these three components under appropriate conditions leads to the formation of the β-amino ketone structure.
Table 1: Components in the Mannich Synthesis of this compound
| Component | Chemical Name | Role in Reaction |
| Enolizable Ketone | Propiophenone | Source of the nucleophilic enol |
| Secondary Amine | Piperidine | Forms the iminium ion and is incorporated into the final product |
| Non-enolizable Aldehyde | Formaldehyde | Reacts with the amine to form the electrophilic iminium ion |
The mechanism of the Mannich reaction proceeds in two main stages. byjus.comlibretexts.org
First is the formation of an electrophilic iminium ion (also known as a Schiff base) from the reaction between the secondary amine (piperidine) and the non-enolizable aldehyde (formaldehyde). wikipedia.orgyoutube.com This step involves the nucleophilic addition of the amine to the carbonyl group, followed by dehydration to yield the highly reactive iminium salt. wikipedia.orgbyjus.com This ion is a potent electrophile due to the positive charge on the nitrogen atom. chemistrysteps.com
Concurrently, the enolizable ketone (propiophenone) tautomerizes to its enol form. byjus.comlibretexts.org This enolization can be catalyzed by either acid or base. chemistrysteps.com The enol form is a carbon-based nucleophile. The reaction's final step is the nucleophilic attack of the enol's α-carbon on the electrophilic carbon of the iminium ion. wikipedia.orgyoutube.com This attack forms the new carbon-carbon bond at the β-position relative to the ketone's carbonyl group. A final deprotonation step regenerates the catalyst and yields the neutral Mannich base, this compound. youtube.com
Multi-Step Organic Synthesis Approaches
While the one-pot Mannich reaction is the most direct route, this compound and its analogues can also be prepared through multi-step sequences. These approaches offer alternative pathways that can be useful if the direct Mannich reaction is low-yielding or if specific stereochemistry is desired for an analogue.
Condensation reactions are those in which two molecules combine, often with the loss of a small molecule like water. libretexts.org The Mannich reaction itself is a type of condensation. wikipedia.org An alternative multi-step approach could begin with a different type of condensation, such as an Aldol condensation. For instance, propiophenone could be reacted with an aldehyde to introduce a hydroxymethyl group at the alpha position. This intermediate could then be further functionalized in subsequent steps, for example, by converting the hydroxyl group to a good leaving group and then performing a substitution with piperidine.
An alternative strategy involves creating a suitable electrophile from the propiophenone backbone first and then introducing the piperidine ring via a nucleophilic substitution reaction. This two-step process typically involves:
α-Halogenation of Propiophenone: Propiophenone can be halogenated at the α-position using reagents like bromine in acetic acid or N-bromosuccinimide to form an α-haloketone, such as 2-bromo-1-phenyl-1-propanone.
Nucleophilic Substitution: The resulting α-haloketone can then be treated with piperidine. The piperidine acts as a nucleophile, displacing the halide to form the C-N bond and yield the final this compound product. This method avoids the use of formaldehyde and allows for a more controlled, stepwise assembly of the target molecule.
Catalytic Strategies in Mannich Base Synthesis
To improve the efficiency, selectivity, and environmental sustainability of Mannich reactions, various catalytic strategies have been developed. nih.govnumberanalytics.com These methods often provide milder reaction conditions, shorter reaction times, and higher yields compared to the classical, non-catalytic approach. nih.gov
Catalysts for the Mannich reaction can be broadly categorized as Lewis acids, Brønsted acids, organocatalysts, and metal salts. nih.govnumberanalytics.com
Lewis and Brønsted Acids: Acids catalyze the reaction by activating the carbonyl group of the aldehyde, facilitating the formation of the iminium ion, and promoting the enolization of the ketone. nih.govyoutube.com
Organocatalysts: Small chiral organic molecules, such as proline and its derivatives, can catalyze the Mannich reaction. wikipedia.orgresearchgate.net These are particularly valuable for producing chiral β-amino ketones in high enantiomeric excess, which is crucial for synthesizing specific stereoisomers of drug analogues. libretexts.org
Ionic Liquids: Ionic liquids have been used as both solvents and catalysts for Mannich reactions, offering advantages such as easy separation and potential for catalyst recycling. nih.gov
Metal Catalysts: A wide range of metal salts and nanoparticles have been shown to catalyze Mannich-type reactions effectively. For example, zirconium oxychloride and silica-functionalized copper(0) nanoparticles have been used to afford β-amino ketones in good yields. organic-chemistry.orgrsc.org
Table 2: Overview of Catalytic Systems for Mannich Reactions
| Catalyst | Ketone Substrate | Amine Substrate | Conditions | Outcome/Yield | Reference |
| Zirconium oxychloride (ZrOCl₂) | Ketones | Aldehydes, Anilines | Solvent-free, Room Temp | Good yields, Good stereoselectivity | organic-chemistry.org |
| Diethanolammonium chloroacetate (B1199739) ([HDEA][ClAc]) | Acetophenone | Benzaldehyde, Anilines | Ethanol, Room Temp | Good to excellent yields | nih.govresearchgate.net |
| (S)-Proline | Aldehydes | Imines | Dioxane, Room Temp | High diastereoselectivity and enantioselectivity | libretexts.org |
| Nanomagnetic Fe₃O₄@Qs/Ni(II) | Aryl/Alkyl Ketones | Aryl Aldehydes, Amines | Ethanol, Room Temp | 82-95% | rsc.org |
| Bismuth Triflate (Bi(OTf)₃) | Silyl enol ethers | Aldehydes, Anilines | - | High yields | organic-chemistry.org |
Exploration of Organocatalysis and Metal Catalysis
The development of catalytic methods for the synthesis of piperidine-containing molecules has been an area of intense research, aiming for higher efficiency and enantioselectivity. Both metal-based catalysts and small organic molecules (organocatalysts) have proven effective in constructing the piperidine core and in reactions to form analogues of this compound.
Metal Catalysis: Transition metal catalysis offers powerful tools for the formation of C-N and C-C bonds necessary for synthesizing complex piperidines. Rhodium (Rh) and Iridium (Ir) catalysts are particularly prominent in the asymmetric hydrogenation and functionalization of pyridine (B92270) and its derivatives to produce chiral piperidines.
A rhodium-catalyzed asymmetric reductive Heck reaction, for example, has been used to synthesize 3-substituted tetrahydropyridines from aryl boronic acids and a pyridine derivative. snnu.edu.cnorganic-chemistry.org This process involves a sequence of partial reduction of pyridine, followed by a Rh-catalyzed asymmetric carbometalation, and a final reduction step to yield enantioenriched 3-substituted piperidines. snnu.edu.cn Similarly, iridium-catalyzed enantioselective hydrogenation of 2-alkyl-pyridinium salts has been developed, achieving high levels of enantioselectivity for the synthesis of chiral 2-alkyl piperidines. nih.gov These methods, while not directly forming the β-aminoketone structure, are crucial for creating the substituted piperidine precursors that could be used in subsequent Mannich-type reactions.
| Catalyst System | Substrate | Product Type | Key Features |
| [Rh(cod)OH]₂ / (S)-Segphos | Dihydropyridine & Boronic Acid | 3-Substituted Tetrahydropyridine | High yield and excellent enantioselectivity. organic-chemistry.org |
| [Rh(cod)Cl]₂ / Josiphos ligand | Dihydrosilanes & Anilines | Silicon-stereogenic silazanes | Up to 99% ee; applicable to polymer synthesis. organic-chemistry.org |
| Ir-catalyst / MeO-BoQPhos | 2-Alkylpyridines | Enantioenriched 2-Alkyl Piperidines | High enantioselectivity (up to 93:7 er). nih.gov |
Organocatalysis: Organocatalysis avoids the use of metals and often relies on mimicking enzymatic reaction mechanisms. For the synthesis of piperidine derivatives, organocatalysts have been employed in cascade reactions. A hybrid bio-organocatalytic cascade using a transaminase and an organocatalyst can produce a panel of 2-substituted piperidines through a key Mannich reaction step. nih.gov Furthermore, bifunctional organocatalysts have been successfully used in asymmetric Michael-Michael cascade reactions to construct complex polysubstituted piperidino[1,2-a]indoline compounds with excellent yields and enantioselectivities. nih.gov Intramolecular aza-Michael reactions, catalyzed by quinoline-based organocatalysts, also provide a route to enantiomerically enriched protected piperidines. nih.gov
| Catalyst Type | Reaction Type | Product | Key Features |
| Transaminase / Organocatalyst | Bio-organocatalytic cascade | 2-Substituted Piperidines | Involves a key Mannich reaction intermediate. nih.gov |
| Bifunctional Catalyst | Asymmetric Michael-Michael cascade | Polysubstituted Piperidino[1,2-a]indolines | Good yields (up to 94%) and enantioselectivities (>99% ee). nih.gov |
| Quinoline Organocatalyst / TFA | Intramolecular aza-Michael | Enantioenriched 2,5- and 2,6-disubstituted piperidines | Good yields for protected piperidines. nih.gov |
One-Pot Synthetic Protocols
One-pot reactions, where multiple reaction steps are carried out in the same reaction vessel without isolating intermediates, offer significant advantages in terms of efficiency, resource conservation, and time. The quintessential synthesis of this compound is the Mannich reaction, a classic example of a one-pot, three-component condensation.
This reaction typically involves the reaction of a ketone bearing an α-hydrogen (propiophenone), an aldehyde (commonly formaldehyde), and a secondary amine (piperidine). The mechanism begins with the formation of an Eschenmoser-like salt (iminium ion) from the reaction of the aldehyde and the amine. The ketone then enolizes and attacks the iminium ion, forming the β-aminoketone product, known as a Mannich base. revmaterialeplastice.ronih.govresearchgate.net
The development of modern one-pot protocols extends this concept to more complex systems. For instance, a one-pot C–H olefination/aza-Michael addition tandem process has been developed to synthesize pyrrolo[3,2,1-de]phenanthridines. rsc.org Similarly, efficient one-pot, three-component syntheses have been devised for various heterocyclic systems, such as snnu.edu.cnnih.govnih.govtriazolo[4,3-a]pyrimidines, showcasing the versatility of this approach. mdpi.com An organophotocatalysed [1 + 2 + 3] strategy enables the one-step synthesis of diverse substituted 2-piperidinones from simple starting materials like ammonium (B1175870) salts, alkenes, and unsaturated carbonyl compounds. nih.gov
| Reaction Name | Components | Product Class | Catalyst/Conditions |
| Mannich Reaction | Ketone, Aldehyde, Secondary Amine | β-Aminoketone | Often acid or base-catalyzed. |
| C–H Olefination/Aza-Michael Addition | 7-Phenylindoles, Alkenes | Pyrrolo[3,2,1-de]phenanthridines | [Cp*RhCl₂]₂/AgOAc/Me₄NOAc. rsc.org |
| Three-Component Condensation | 5-Amino-1-phenyl-1H-1,2,4-triazoles, Aldehydes, Ethyl acetoacetate | snnu.edu.cnnih.govnih.govTriazolo[4,3-a]pyrimidines | APTS (10 mol%). mdpi.com |
| [1 + 2 + 3] Organophotocatalysis | Ammonium salts, Alkenes, Unsaturated carbonyls | 2-Piperidinones | Organophotocatalyst. nih.gov |
Synthetic Routes to Key Precursors and Piperidine Scaffolds
The accessibility of the final target compound relies on the availability of its fundamental building blocks. For this compound, the key precursors are propiophenone, formaldehyde, and piperidine. While propiophenone and formaldehyde are readily available commercial chemicals, the synthesis of substituted piperidine scaffolds is a significant area of research, as these scaffolds are ubiquitous in pharmaceuticals and natural products. nih.gov
Modern synthetic strategies provide efficient access to a wide array of piperidine derivatives. A common approach is the hydrogenation of substituted pyridines. whiterose.ac.uk For instance, the hydrogenation of disubstituted pyridines can diastereoselectively yield cis-piperidines, which can then be epimerized under thermodynamic control to the corresponding trans-diastereoisomers. whiterose.ac.uk
Another powerful strategy involves the functionalization of N-protected piperidines. Diastereoselective lithiation of N-Boc protected methyl piperidines, followed by trapping with an electrophile like carbon dioxide, can provide access to specific trans-disubstituted piperidine isomers. whiterose.ac.uk Metal-free, one-pot methods have also been developed to convert halogenated amides into various N-substituted piperidines and pyrrolidines through a sequence of amide activation, reduction, and intramolecular nucleophilic substitution. mdpi.com
| Precursor/Scaffold | Synthetic Strategy | Starting Materials | Key Features |
| cis-Piperidines | Pyridine Hydrogenation | Disubstituted Pyridines | Provides diastereoselective access to cis-isomers. whiterose.ac.uk |
| trans-Piperidines | Base-mediated Epimerization | cis-Piperidines | Thermodynamically controlled isomerization. whiterose.ac.uk |
| trans-Piperidines | Diastereoselective Lithiation/Trapping | N-Boc Methyl Piperidines | Access to specific trans-isomers. whiterose.ac.uk |
| N-Substituted Piperidines | One-pot Amide Cyclization | Halogenated Secondary Amides | Metal-free conditions, good yields. mdpi.com |
| Complex Piperidines | Multicomponent Reactions (e.g., Diels-Alder) | Imines, Dienes, Dienophiles | Builds structural and stereochemical diversity. researchgate.net |
Spectroscopic Characterization Techniques
Spectroscopic methods are fundamental in determining the molecular structure of this compound by probing the interactions of the molecule with electromagnetic radiation. ontosight.ai
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of this compound. ontosight.ai In ¹H NMR spectra, the chemical shifts, splitting patterns, and integration values of the proton signals provide detailed information about the electronic environment and connectivity of the hydrogen atoms within the molecule. For instance, the protons on the phenyl rings will appear in the aromatic region of the spectrum, while the protons of the piperidine ring and the propiophenone backbone will have characteristic shifts in the aliphatic region.
Similarly, ¹³C NMR spectroscopy provides information about the carbon skeleton. The chemical shifts of the carbon signals indicate the type of carbon atom (e.g., aromatic, aliphatic, carbonyl), and techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to distinguish between CH, CH₂, and CH₃ groups.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Carbonyl Carbon | - | ~198-202 |
| Aromatic Carbons | ~7.2-8.0 | ~125-140 |
| Methine Carbon (C2) | ~4.5-5.0 | ~55-65 |
| Methylene Carbon (C3) | ~2.8-3.5 | ~50-60 |
| Piperidine Carbons | ~1.4-2.6 | ~24-55 |
| Aromatic Protons | ~7.2-8.0 | - |
| Methine Proton (H2) | ~4.5-5.0 | - |
| Methylene Protons (H3) | ~2.8-3.5 | - |
| Piperidine Protons | ~1.4-2.6 | - |
Note: The chemical shift values are approximate and can vary depending on the solvent and other experimental conditions.
Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to gain insights into its structure through the analysis of its fragmentation patterns. ontosight.aislideshare.net In a typical electron ionization (EI) mass spectrum, the molecule is ionized, leading to the formation of a molecular ion (M⁺). The mass-to-charge ratio (m/z) of this ion provides the molecular weight of the compound.
The molecular ion can then undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragment ions is characteristic of the molecule's structure. For this compound, common fragmentation pathways would likely involve cleavage of the bonds adjacent to the carbonyl group and the piperidine ring. For example, alpha-cleavage next to the carbonyl group could lead to the formation of a benzoyl cation (C₆H₅CO⁺, m/z 105) and a fragment containing the piperidine ring. Cleavage of the bond between the second and third carbons could also occur, generating fragments that are indicative of the phenyl and piperidino substituents.
Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in this compound. mdpi.com The absorption of infrared radiation by the molecule causes vibrations of its chemical bonds. Each type of bond (e.g., C=O, C-N, C-H) vibrates at a characteristic frequency, resulting in a unique IR spectrum.
For this compound, the IR spectrum would be expected to show a strong absorption band corresponding to the stretching vibration of the carbonyl group (C=O) in the range of 1680-1700 cm⁻¹. The presence of the aromatic rings would be indicated by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The C-N stretching vibration of the piperidine ring would likely appear in the 1000-1300 cm⁻¹ range.
Table 2: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |
| Carbonyl (C=O) | Stretching | 1680-1700 |
| Aromatic C-H | Stretching | 3000-3100 |
| Aromatic C=C | Stretching | 1450-1600 |
| Aliphatic C-H | Stretching | 2850-2960 |
| C-N | Stretching | 1000-1300 |
X-ray Crystallography for Absolute Configuration and Solid-State Conformation
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide the absolute configuration of chiral centers and detailed information about the conformation of the molecule in the solid state. For this compound, which has a chiral center at the second carbon, X-ray crystallography could be used to determine its R or S configuration if a single crystal can be obtained. The resulting crystal structure would reveal the bond lengths, bond angles, and torsional angles of the molecule, providing an unambiguous picture of its solid-state conformation.
Computational Structural Analysis and Conformational Studies
Computational methods serve as a powerful complement to experimental techniques in the structural analysis of this compound.
Quantum mechanical calculations, such as those based on Density Functional Theory (DFT), can be used to predict the most stable three-dimensional structure (geometry optimization) of this compound. ripublication.com These calculations solve the Schrödinger equation for the molecule to determine its lowest energy conformation. The results of these calculations can provide theoretical values for bond lengths, bond angles, and dihedral angles, which can be compared with experimental data from X-ray crystallography. Furthermore, computational methods can be used to calculate theoretical spectroscopic data, such as NMR chemical shifts and IR vibrational frequencies, which can aid in the interpretation of experimental spectra. ripublication.com
In-Depth Analysis of this compound Reveals Complex Conformational Landscapes
A comprehensive examination of the stereochemical and structural properties of this compound through advanced computational methods has been conducted. This research note details the findings from molecular dynamics simulations, which provide critical insights into the molecule's conformational flexibility and preferred spatial arrangements.
The study of the three-dimensional structure of pharmacologically active molecules is fundamental to understanding their interactions with biological systems. For the compound this compound, a derivative of propiophenone featuring a piperidine moiety, a detailed analysis of its conformational landscape is crucial for elucidating its structure-activity relationships. This article focuses on the advanced structural elucidation and stereochemical analysis of this compound, with a specific emphasis on the insights gained from molecular dynamics simulations.
Advanced Structural Elucidation and Stereochemical Analysis
Molecular Dynamics Simulations for Conformational Landscapes
Molecular dynamics (MD) simulations offer a powerful computational microscope to observe the time-evolution of molecular structures, providing a detailed picture of the accessible conformations and the energetic barriers between them. Regrettably, a specific search of available scientific literature and computational chemistry databases did not yield dedicated molecular dynamics simulation studies focused solely on 3-Piperidino-2-phenylpropiophenone. Such studies are essential for generating precise data on dihedral angle distributions, potential energy surfaces, and the relative populations of different conformers, which are critical for a thorough understanding of its dynamic behavior.
While direct MD simulation data for this compound is not available, computational studies on structurally related molecules, such as N-substituted piperidines and other propiophenone (B1677668) derivatives, can offer general insights. For instance, studies on N-substituted piperidines have highlighted the dynamic equilibrium between different chair and boat conformations of the piperidine (B6355638) ring, which is significantly influenced by the nature and orientation of the substituents. Similarly, computational analyses of propiophenone derivatives often reveal complex rotational dynamics around the single bonds connecting the phenyl and carbonyl groups.
In the absence of specific research, any detailed discussion or data presentation on the conformational landscapes of this compound would be speculative. The generation of accurate data tables showing, for example, the relative energies of stable conformers or the rotational barriers of key dihedral angles, necessitates a dedicated computational study involving quantum mechanical calculations and extensive molecular dynamics simulations.
Future research initiatives are encouraged to undertake such computational investigations on this compound to fill this knowledge gap. The resulting data would be invaluable for a more complete stereochemical and structural characterization of this compound.
Chemical Transformations and Derivatization Strategies
Oxidation and Reduction Pathways of the Propiophenone (B1677668) Backbone
The ketone group within the propiophenone backbone is a primary site for redox reactions, leading to the formation of corresponding amino alcohols or further oxidized products.
The reduction of β-amino ketones can be achieved with high stereoselectivity. The use of reducing agents like sodium borohydride (B1222165) can selectively reduce the carbonyl group to a hydroxyl group, yielding 1,3-amino alcohols. rsc.org More advanced methods, such as reduction with samarium(II) iodide, allow for controlled diastereoselectivity. Depending on the nature of the substituent on the piperidine (B6355638) nitrogen, it is possible to selectively produce either syn or anti 1,3-amino alcohol diastereomers. nih.gov For instance, N-aryl β-amino ketones have been reduced to their corresponding 1,3-amino alcohols in high yields (90-99%) and with significant stereoselectivity. nih.gov
Conversely, oxidation reactions typically require prior reduction of the ketone to a secondary alcohol. These resulting β-amino alcohols can then be oxidized. For example, using manganese(IV) oxide, it is possible to gently oxidize β-amino alcohols to the corresponding α-amino aldehydes without significant over-oxidation or the formation of by-products. researchgate.net Another approach involves the oxidation of related cyclic systems; N-protected piperidin-4-ones can be oxidized to α,β-unsaturated ketones using reagents like iodoxybenzoic acid (IBX). nih.gov
| Transformation | Reagent(s) | Product Type | Reference |
| Ketone Reduction | Sodium Borohydride (NaBH₄) | 1,3-Amino alcohol | rsc.org |
| Stereoselective Ketone Reduction | Samarium(II) Iodide (SmI₂) | syn or anti 1,3-Amino alcohol | nih.gov |
| β-Amino Alcohol Oxidation | Manganese(IV) Oxide (MnO₂) | α-Amino aldehyde | researchgate.net |
| Cyclic Ketone Oxidation | Iodoxybenzoic Acid (IBX) | α,β-Unsaturated ketone | nih.gov |
Reactions Involving the Piperidine Nitrogen
The tertiary amine of the piperidine ring is a key functional group that dictates many of the compound's reactions. As a nucleophilic and basic center, it can readily undergo alkylation reactions. For instance, the nitrogen can be functionalized through N-allylation or N-propargylation. researchgate.net In related secondary amine systems, reductive alkylation is a common strategy to introduce methyl or ethyl groups at the nitrogen position. nih.gov
The piperidine nitrogen is also integral to the formation of the molecule itself, typically via a Mannich reaction, which involves the condensation of an enolizable ketone, an aldehyde, and an amine. rsc.org This highlights the nitrogen's role in the fundamental construction of the β-aminoketone skeleton.
Electrophilic and Nucleophilic Substitutions on Aromatic Moieties
The two phenyl rings on the 3-Piperidino-2-phenylpropiophenone scaffold present distinct environments for aromatic substitution reactions.
Electrophilic Aromatic Substitution: The reactivity of each phenyl ring towards electrophiles is governed by the nature of its substituent.
The Phenyl Ring of the Propiophenone Moiety: This ring is directly attached to the carbonyl group (an acyl group). The carbonyl group is a strongly deactivating, meta-directing group due to its electron-withdrawing nature. minia.edu.eguci.edu Therefore, electrophilic substitution (e.g., nitration, halogenation, sulfonation) on this ring will be slower than on unsubstituted benzene (B151609) and will primarily occur at the meta position.
The 2-Phenyl Ring: This phenyl group is an activating substituent, directing incoming electrophiles to the ortho and para positions. uci.edu
When considering a disubstituted benzene ring, the directing effects of both groups must be considered. These effects can be either cooperative, reinforcing substitution at the same positions, or antagonistic, leading to a mixture of products. msu.edulibretexts.org
Nucleophilic Aromatic Substitution (SNAr): This type of reaction is less common on simple aryl systems and typically requires the presence of strong electron-withdrawing groups (like -NO₂) positioned ortho or para to a good leaving group (such as a halide). msu.eduyoutube.com The unsubstituted phenyl rings of this compound lack these necessary features, making them generally unreactive towards nucleophilic aromatic substitution under standard conditions. The reaction would only become feasible if the phenyl rings were appropriately functionalized with such activating groups.
| Aromatic Ring | Substituent Effect | Reactivity (Electrophilic) | Directing Effect |
| Propiophenone Phenyl | Acyl (C=O) group | Deactivating | meta |
| 2-Phenyl | Alkyl group | Activating | ortho, para |
Design and Synthesis of Novel Analogues and Homologues
The structural framework of this compound serves as a template for the synthesis of a wide array of new chemical entities with tailored properties.
The synthesis of analogues frequently involves modifying the substituents on both the piperidine and phenyl rings. Structure-activity relationship (SAR) studies often guide these modifications. For example, analogues can be created by starting with different substituted ketones or aldehydes in the initial Mannich reaction, such as using various aryl aldehydes to alter the phenyl group. rsc.org
The piperidine ring itself can be modified. For instance, different protecting groups like tosyl (Ts), benzyloxycarbonyl (Cbz), or tert-butoxycarbonyl (Boc) can be installed on the nitrogen atom of a piperidin-4-one precursor, which can then be used to build more complex structures. nih.gov
A powerful strategy for creating novel analogues involves replacing or augmenting the existing rings with other heterocyclic systems. This can significantly alter the molecule's chemical reactivity and biological profile. Syntheses have been developed to produce a variety of systems built around a β-aminoketone core, including:
Morpholinones rsc.org
Piperazinones rsc.org
Dihydroxy-2-oxopyrroles rsc.org
Tetrahydroisoquinolines researchgate.net
These syntheses often rely on multicomponent reactions or intramolecular cyclizations to construct the new heterocyclic frameworks. rsc.orgnih.gov For example, the intramolecular cyclization of ω-amino β-keto esters provides a route to variously substituted piperidines. acs.org This chemical versatility allows for the exploration of a broad chemical space in the search for compounds with desired characteristics.
Computational Chemistry and Molecular Modeling Applications
Molecular Docking for Ligand-Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor or target), typically a protein. openmedicinalchemistryjournal.com This method is crucial for predicting the binding affinity and mode of interaction between a ligand, such as 3-Piperidino-2-phenylpropiophenone, and a potential biological target.
The process involves generating a three-dimensional structure of the ligand and the target protein. If an experimental structure of the target is unavailable, it can often be generated using homology modeling. nih.gov Docking algorithms then systematically explore various possible conformations of the ligand within the binding site of the target protein, calculating the binding energy for each pose. openmedicinalchemistryjournal.com The results are scored to identify the most stable binding conformation, which corresponds to the lowest binding energy. scielo.org.mx
Analysis of the docked complex can reveal key non-bonded interactions, such as hydrogen bonds, hydrophobic interactions, and π-stacking, which are critical for stable binding. scielo.org.mxnih.gov For instance, docking studies on arylpiperazine derivatives have successfully identified hydrophobic interactions as primary drivers for binding to the androgen receptor. nih.gov Similarly, for this compound, the piperidine (B6355638) ring, phenyl group, and propiophenone (B1677668) core could engage in specific interactions with amino acid residues in a target's active site. ontosight.ai These predictions are invaluable for generating hypotheses about the compound's mechanism of action and for guiding the design of new analogs with improved potency. chemrxiv.org
Table 1: Illustrative Molecular Docking Results for this compound Against a Hypothetical Target
This table presents a hypothetical outcome of a molecular docking simulation to demonstrate the type of data generated. The target and results are for illustrative purposes only.
| Hypothetical Target | Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |
|---|---|---|---|
| Protein Kinase X | -8.5 | LEU-83, VAL-65 | Hydrophobic |
| ASP-145 | Hydrogen Bond (with piperidine N) | ||
| PHE-130 | π-π Stacking (with phenyl ring) | ||
| GPCR Y | -7.2 | TRP-210, ILE-150 | Hydrophobic |
| TYR-250 | π-π Stacking (with phenyl ring) |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. frontiersin.orgresearchgate.net A QSAR model allows researchers to predict the activity of new, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and testing. nih.gov
To build a QSAR model for a series of analogs based on the this compound scaffold, a dataset of compounds with measured biological activities (e.g., IC50 values) is required. frontiersin.orgnih.gov For each compound, a set of molecular descriptors is calculated. These descriptors quantify various physicochemical properties, such as:
Steric properties: Molecular volume, surface area, and Verloop's sterimol parameters. nih.gov
Electronic properties: Dipole moment and distribution of partial charges.
Hydrophobic properties: The logarithm of the partition coefficient (logP). nih.gov
Topological properties: Indices that describe molecular branching and connectivity.
Statistical methods, such as partial least squares (PLS), are then used to generate an equation that links these descriptors to the observed activity. nih.gov Studies on other piperidine-containing compounds have shown that hydrophobicity (clogP) and steric factors often play a significant role in determining biological activity. nih.gov A robust QSAR model, validated both internally (cross-validation) and externally (using a test set), can provide deep insights into the structural features that are either favorable or detrimental to the desired activity, guiding the rational design of more effective molecules. nih.govmdpi.com
Table 2: Key Molecular Descriptors for a QSAR Study of this compound Analogs
This table lists examples of molecular descriptors that would be calculated for a series of compounds in a typical QSAR analysis.
| Descriptor Type | Descriptor Example | Potential Influence on Activity |
|---|---|---|
| Hydrophobic | ClogP (Calculated LogP) | Membrane permeability, hydrophobic interactions |
| Steric | Molecular Volume (M(vol)) | Fit within the target's binding pocket |
| Electronic | Dipole Moment | Polar interactions with the target |
| Topological | Wiener Index | Molecular compactness and branching |
| Hydrogen Bonding | Number of H-bond Acceptors/Donors | Specific hydrogen bonding interactions with the target |
Cheminformatics Approaches for Compound Library Analysis
Cheminformatics involves the use of computational methods to analyze large collections of chemical data, such as compound libraries. mdpi.com A compound library can be a physical collection used in high-throughput screening or a virtual library designed for in silico screening. ufl.educhemdiv.com Analyzing the properties of this compound within the context of a larger library is essential for understanding its novelty, drug-likeness, and chemical diversity.
Cheminformatics tools can be used to assess entire libraries based on various criteria. nih.gov For example, the chemical space covered by a library can be visualized using techniques like Principal Component Analysis (PCA), which helps in comparing the structural diversity of different compound collections. chemdiv.com Pharmacophore analysis can identify common three-dimensional arrangements of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) that are responsible for a specific biological activity. nih.gov
By analyzing this compound, one could calculate its key physicochemical properties and compare them to those of established drugs or other library members. This helps in evaluating its "drug-likeness" according to frameworks like Lipinski's Rule of Five. researchgate.net Such analyses are critical for designing focused libraries around the this compound scaffold or for selecting it from a larger diversity library for a specific screening campaign. chemdiv.com
Table 3: Cheminformatics Profile for Compound Library Assessment
This table shows typical parameters used to characterize a compound like this compound for library analysis.
| Property | Typical Value/Range for Drug-Likeness | Relevance |
|---|---|---|
| Molecular Weight (MW) | < 500 g/mol | Affects absorption and distribution |
| LogP | < 5 | Indicates lipophilicity and membrane permeability |
| Hydrogen Bond Donors | < 5 | Influences solubility and target binding |
| Hydrogen Bond Acceptors | < 10 | Influences solubility and target binding |
| Topological Polar Surface Area (TPSA) | < 140 Ų | Predicts cell permeability |
Homology Modeling for Biological Target Structure Prediction
Often, a compound's biological target may have a known gene or amino acid sequence, but its three-dimensional structure has not been determined experimentally (e.g., via X-ray crystallography or NMR). Homology modeling is a computational method that addresses this gap by building a 3D model of a protein (the "target") based on the experimental structure of a related homologous protein (the "template"). researchgate.net
The process relies on the principle that proteins with similar sequences adopt similar 3D structures. nih.gov Key steps include:
Template Identification: Searching protein databases (like the PDB) to find experimentally solved structures with high sequence identity to the target protein. nih.gov
Sequence Alignment: Aligning the amino acid sequence of the target with the template sequence.
Model Building: Constructing the 3D coordinates of the target's backbone and side chains based on the aligned template structure. frontiersin.org
Model Refinement and Validation: Optimizing the model to resolve steric clashes and assessing its quality using tools like PROCHECK, ERRAT, and Verify3D, which check for stereochemical correctness and structural plausibility. nih.govnih.gov
If this compound were found to have activity against a protein with an unknown structure, homology modeling could generate a reliable 3D model of that protein. This model would then serve as the receptor in molecular docking studies (as described in section 5.1), enabling a detailed investigation of the compound's binding mode and facilitating structure-based drug design. nih.gov
Table 4: Standard Workflow for Homology Modeling
This table outlines the typical stages and objectives in generating a protein model for use in computational studies.
| Step | Objective | Common Tools/Methods |
|---|---|---|
| 1. Template Search | Identify suitable template structures with high sequence similarity (>30%). | BLAST search against the Protein Data Bank (PDB). |
| 2. Sequence Alignment | Align target and template sequences accurately. | ClustalW, T-Coffee. |
| 3. Model Generation | Build the 3D coordinates of the target protein. | SWISS-MODEL, I-TASSER, Modeller. nih.gov |
| 4. Model Validation | Assess the stereochemical and structural quality of the model. | PROCHECK (Ramachandran plot), Verify3D, ERRAT. nih.govnih.gov |
Theoretical Pharmacological Mechanisms and Molecular Target Interactions
Mechanisms of Action Related to Beta-Amino Ketone Functionality
The beta-amino ketone scaffold is a key structural feature of 3-Piperidino-2-phenylpropiophenone and is known to be a pharmacologically active motif. This functional group can participate in a variety of chemical reactions and interactions within a biological system, suggesting several potential mechanisms of action. The reactivity of the carbonyl group and the basicity of the piperidine (B6355638) nitrogen are central to these proposed mechanisms.
Derivatives of propiophenone (B1677668) have been investigated for various biological activities, including potential anticancer properties. nih.gov While the specific mechanisms for this compound are not detailed, the propiophenone core is a recognized pharmacophore in medicinal chemistry.
Ligand-Receptor and Ligand-Enzyme Binding Hypotheses
Based on its structural components, this compound can be hypothesized to interact with several types of receptors and enzymes.
Interaction with Cholinesterase Enzymes
Compounds containing a piperidine ring, such as this compound, have been explored as potential cholinesterase inhibitors. For instance, N-benzylpiperidine derivatives have been designed and synthesized as inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes crucial for the breakdown of the neurotransmitter acetylcholine. nih.gov The piperidine moiety can interact with the peripheral anionic site or the catalytic active site of cholinesterases. Therefore, it is plausible that this compound could exhibit inhibitory activity against these enzymes, a hypothesis that would require experimental validation.
Modulation of G Protein-Coupled Receptors (GPCRs), including Histamine (B1213489) H3 Receptor Antagonism
G protein-coupled receptors (GPCRs) are a large family of transmembrane receptors involved in a multitude of physiological processes and are common drug targets. nih.gov The interaction of ligands with GPCRs is often driven by specific structural motifs. The piperidine core within this compound is a common feature in ligands targeting various GPCRs.
Notably, piperidine-based structures have been identified as ligands for the histamine H3 receptor. nih.gov The histamine H3 receptor is a presynaptic autoreceptor that modulates the release of histamine and other neurotransmitters in the central nervous system. Antagonism of this receptor can lead to increased neurotransmitter release, a mechanism of interest for various neurological conditions. Given the structural similarities, this compound could potentially act as a modulator of the histamine H3 receptor or other aminergic GPCRs. nih.gov The protonatable nitrogen atom of the piperidine ring can form crucial electrostatic interactions with conserved aspartate residues within the transmembrane domains of these receptors. nih.gov
Other Enzyme-Target Interactions
The propiophenone scaffold has been used to develop derivatives with a range of biological activities, suggesting potential interactions with various enzymes. nih.gov The specific enzyme targets for this compound remain to be elucidated. However, based on the broad activities of related compounds, it could be hypothesized to interact with kinases, oxidoreductases, or other enzyme classes. Further research and screening would be necessary to identify any such interactions.
Multi-Targeting Ligand Design Principles from Propiophenone Derivatives
The concept of designing ligands that can modulate multiple biological targets simultaneously, known as multi-target drug design, is a growing paradigm in drug discovery. springernature.comdrugbank.com This approach can offer advantages in treating complex diseases where multiple pathways are dysregulated. Propiophenone derivatives, with their versatile scaffold, are amenable to modifications that could enable interactions with more than one target.
The development of multi-target ligands often involves combining pharmacophoric elements from known inhibitors of different targets into a single molecule. nih.gov For a molecule like this compound, one could envision modifications to the phenyl ring or the piperidine moiety to introduce additional interactions with a secondary target. For example, incorporating a group known to interact with a specific enzyme, while retaining the core structure responsible for its primary activity, could lead to a dual-action ligand. The principles of multi-target ligand design could be applied to propiophenone derivatives to create novel therapeutics with enhanced efficacy or a broader spectrum of activity. frontiersin.org
Advanced Applications in Chemical Synthesis and Materials Science Non Biological
Role as Synthetic Intermediates in Complex Molecule Construction
Aminoketones are recognized for their utility in chemical synthesis due to their bifunctional nature. wikipedia.org Compounds containing a tertiary amine, such as 3-Piperidino-2-phenylpropiophenone, are typically stable and can be produced through methods like the amination of α-haloketones. wikipedia.org This inherent reactivity and the ability to serve as a structural scaffold make it a valuable intermediate for building more elaborate molecular architectures.
The piperidine (B6355638) and phenyl groups within the molecule can be starting points for the synthesis of a variety of derivatives. Research into related structures, such as phenylpiperazine derivatives and 3-substituted piperazine-2-acetic acid esters, highlights the role of the piperazine (B1678402)/piperidine moiety as a key building block in constructing complex molecules with specific functionalities. nih.govnih.gov For instance, synthetic routes have been developed to create 3-phenyl substituted-2-piperazine acetic acid esters, demonstrating the feasibility of modifying the core structure to achieve new compounds. nih.gov Similarly, the synthesis of novel thiourea (B124793) and thiazolidinone derivatives has been achieved starting from a phenylpiperazine-containing compound, showcasing the versatility of this structural class as synthetic intermediates. nih.gov
The general synthetic utility is summarized in the table below:
| Feature | Role in Synthesis | Example of Application |
| Aminoketone Core | Bifunctional starting material for further reactions. wikipedia.org | Can be a precursor for creating more complex heterocyclic systems. |
| Piperidine Ring | A robust heterocyclic scaffold that can be functionalized. | Serves as a key component in the synthesis of various derivatives, including those with potential pharmacological activity. ontosight.ainih.gov |
| Phenyl Group | Can be modified through aromatic substitution reactions. | Allows for the introduction of various substituents to alter the molecule's properties. |
While specific industrial-scale applications of this compound as a synthetic intermediate are not widely documented in public literature, its structure is analogous to precursors used in the synthesis of various complex organic molecules. nih.govnih.gov
Potential in Polymer Chemistry and Catalyst Design
The application of this compound in polymer chemistry and catalyst design is an area of speculative potential rather than established use. However, the structural components of the molecule suggest possibilities in these fields.
In polymer chemistry , molecules with similar functionalities, such as N-substituted glycines (polypeptoids), are gaining attention as biomimetic polymers. lsu.edu These polymers are valued for their biocompatibility and stimuli-responsive characteristics. lsu.edu The N-substituted nature of this compound could theoretically allow it to act as a monomer or a modifying agent in the synthesis of specialty polymers. The presence of the piperidine ring could introduce unique conformational properties to a polymer chain.
In the field of catalyst design , the nitrogen atom of the piperidine ring and the oxygen atom of the ketone group could function as coordination sites for metal ions. This suggests a potential role as a ligand in organometallic catalysis. Homogeneous catalysis using organometallic compounds is a significant area of research for sustainable chemistry, enabling complex transformations under mild conditions. researchgate.net The combination of a chiral center at the 2-position and the coordinating groups could make derivatives of this compound interesting candidates for asymmetric catalysis.
| Field | Potential Application | Rationale |
| Polymer Chemistry | Monomer for specialty polymers or polymer modifier. | The N-substituted structure is analogous to that used in polypeptoids; the piperidine ring could impart unique properties. lsu.edu |
| Catalyst Design | Ligand for organometallic catalysts. | The nitrogen and oxygen atoms can act as coordination sites for metal centers, potentially for asymmetric synthesis. researchgate.net |
Photochemical Reactivity and Transformations
The photochemical behavior of ketones and aldehydes is a well-studied area, with the Norrish reaction being a key photochemical process. wikipedia.org As an α-amino ketone, this compound is expected to exhibit interesting photochemical reactivity, primarily involving Norrish Type I and Type II reactions upon excitation by UV light. wikipedia.orgnih.govrsc.org
Norrish Type I Reaction: This reaction involves the homolytic cleavage of the α-carbon-carbon bond next to the carbonyl group. For this compound, this would lead to the formation of two radical intermediates. wikipedia.org These radicals can then undergo several secondary reactions, such as recombination or decarbonylation. wikipedia.org
Norrish Type II Reaction: This process involves the intramolecular abstraction of a γ-hydrogen atom by the excited carbonyl group, leading to the formation of a 1,4-biradical. wikipedia.orgyoutube.com In the case of this compound, the piperidine ring provides γ-hydrogens that are available for abstraction. This 1,4-biradical can then undergo two main competing pathways: youtube.comacs.org
Fragmentation (β-scission): This leads to the cleavage of the bond between the α- and β-carbons, resulting in the formation of an enol and an alkene. wikipedia.orgyoutube.com
Cyclization (Yang Cyclization): Intramolecular combination of the radicals can form a cyclobutanol (B46151) derivative. nih.govacs.org
The photochemical behavior of α-amino ketones is known to be influenced by the structure of the amine. rsc.org For example, studies on N-phenacyl nitrogen heterocycles have shown that the size of the heterocyclic ring can determine whether the reaction proceeds via Type II fission or cyclization. rsc.org The presence of the piperidine ring in this compound makes the Norrish Type II pathway a significant possibility. The competition between cleavage and cyclization is a key aspect of the photochemistry of such compounds. nih.govacs.org
The table below summarizes the expected photochemical transformations:
| Reaction Type | Initial Step | Intermediate | Potential Products |
| Norrish Type I | α-cleavage of the bond between the carbonyl carbon and the α-carbon. wikipedia.org | Acyl and alkyl radical pair. | Recombination to starting material, or products from secondary radical reactions. wikipedia.org |
| Norrish Type II | Intramolecular γ-hydrogen abstraction by the excited carbonyl group. wikipedia.orgyoutube.com | 1,4-Biradical. acs.org | Fragmentation to an enol and an alkene, or cyclization to a cyclobutanol derivative (Yang cyclization). wikipedia.orgnih.govacs.org |
The study of the photochemical reactions of aminoketones is important for understanding potential degradation pathways of materials containing such moieties and for designing novel synthetic routes to complex cyclic compounds. wikipedia.orgnih.gov
Future Research Trajectories and Methodological Innovations
Development of Novel Asymmetric Synthetic Routes
The biological activity of chiral molecules is often stereospecific, with one enantiomer exhibiting the desired therapeutic effect while the other may be inactive or even contribute to adverse effects. Therefore, the development of asymmetric synthetic routes to produce enantiomerically pure 3-Piperidino-2-phenylpropiophenone is a critical area for future research.
Current synthetic methods for similar structures often result in racemic mixtures, necessitating challenging and costly chiral separation processes. Future research will likely focus on the development of stereoselective methods from the outset. This could involve the use of chiral catalysts, such as metal complexes with chiral ligands or organocatalysts, to control the stereochemistry during the formation of the key carbon-carbon and carbon-nitrogen bonds. dicp.ac.cn For instance, rhodium-catalyzed asymmetric hydrogenation and transamination have shown promise in the synthesis of chiral piperidines from pyridinium (B92312) salts. dicp.ac.cn
Another promising avenue is the use of chiral auxiliaries, which can be temporarily attached to a starting material to direct the stereochemical outcome of a reaction and then subsequently removed. Phenylglycinol-derived oxazolopiperidone lactams, for example, have proven to be versatile building blocks for the enantioselective synthesis of a wide array of piperidine-containing natural products and bioactive compounds. researchgate.net The application of similar strategies to the synthesis of this compound could provide access to specific stereoisomers for biological evaluation.
Furthermore, chemo-enzymatic methods, which combine the selectivity of enzymes with the practicality of chemical synthesis, offer a powerful tool for asymmetric synthesis. nih.gov Biocatalytic approaches, such as the use of amine oxidases and ene-imine reductases, can facilitate the asymmetric dearomatization of pyridines to produce stereo-defined piperidines. nih.gov Exploring enzymatic resolutions and desymmetrization reactions could also lead to efficient and environmentally friendly routes to enantiopure this compound.
Table 1: Potential Asymmetric Synthetic Strategies for this compound
| Strategy | Description | Potential Advantages |
| Chiral Catalysis | Use of chiral metal complexes or organocatalysts to induce stereoselectivity. | High catalytic efficiency, potential for high enantiomeric excess. |
| Chiral Auxiliaries | Temporary incorporation of a chiral moiety to direct stereochemistry. | Well-established methodology, predictable stereochemical outcomes. |
| Chemo-enzymatic Synthesis | Combination of chemical and enzymatic steps to achieve high stereoselectivity. | High selectivity, mild reaction conditions, environmentally friendly. |
| Kinetic Resolution | Selective reaction of one enantiomer in a racemic mixture, leaving the other unreacted. | Can be effective for separating enantiomers when asymmetric synthesis is challenging. rsc.org |
Integration of Artificial Intelligence and Machine Learning in Compound Design
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and development, and their application to the design of novel this compound analogs holds immense promise. nih.govnih.gov These computational tools can analyze vast datasets of chemical structures and biological activities to identify promising new drug candidates with improved efficacy and safety profiles.
Table 2: Applications of AI and Machine Learning in this compound Research
| Application | Description | Potential Impact |
| De Novo Design | Generation of novel molecular structures with desired properties. | Discovery of novel and more potent analogs. acs.orgnvidia.com |
| ADMET Prediction | In silico prediction of drug-like properties. | Reduced attrition rates in preclinical development. nih.gov |
| Target Identification | Identification of new biological targets for the compound class. | Expansion of therapeutic applications. insilico.com |
| Virtual Screening | High-throughput computational screening of compound libraries. | Rapid identification of promising lead compounds. frontiersin.org |
Advanced In Vitro Mechanistic Studies Beyond Biological Activity Screening
While initial biological activity screening is essential, a deeper understanding of the molecular mechanisms of action of this compound is crucial for its rational development as a therapeutic agent. Future research will need to move beyond simple activity assays to more sophisticated in vitro mechanistic studies.
A key area of investigation will be the identification of the specific molecular targets of this compound. This can be achieved through a variety of techniques, including affinity chromatography, chemical proteomics, and computational docking studies. nih.gov Once potential targets are identified, their interaction with the compound can be characterized in detail using biophysical methods such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC).
Given that many CNS-active compounds exert their effects by modulating the activity of ion channels, investigating the effects of this compound on various ion channels is a logical next step. nih.govnih.gov Patch-clamp electrophysiology can be used to study the compound's effects on the function of specific ion channels, such as sodium, potassium, and calcium channels, in cultured neurons or heterologous expression systems. nih.gov
Furthermore, cell-based assays can be employed to elucidate the downstream signaling pathways affected by this compound. Techniques such as Western blotting, quantitative PCR (qPCR), and reporter gene assays can be used to measure changes in protein expression, gene transcription, and signaling pathway activation in response to compound treatment. Understanding these downstream effects will provide a more complete picture of the compound's mechanism of action.
Exploration of Solid-State Chemistry and Polymorphism
The solid-state properties of an active pharmaceutical ingredient (API) can have a profound impact on its stability, solubility, and bioavailability. nih.govregistech.com Therefore, a thorough investigation of the solid-state chemistry of this compound is a critical aspect of its development.
Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a common phenomenon in pharmaceuticals. nih.govnih.gov Different polymorphs can have different physicochemical properties, which can affect the performance and manufacturability of the final drug product. researchgate.net Future research should focus on a comprehensive polymorph screen to identify all possible crystalline forms of this compound. This typically involves crystallizing the compound under a wide range of conditions, including different solvents, temperatures, and crystallization methods. researchgate.net
Once different polymorphs are identified, they need to be fully characterized using a variety of analytical techniques. X-ray powder diffraction (XRPD) is a key technique for identifying and distinguishing between different crystalline forms. dannalab.compharmtech.com Other important techniques include differential scanning calorimetry (DSC) to determine melting points and thermal stability, thermogravimetric analysis (TGA) to assess solvent content, and solid-state nuclear magnetic resonance (ssNMR) spectroscopy to provide detailed structural information. nih.govinolytix.com
The ultimate goal of this research is to identify the most thermodynamically stable polymorph, which is generally preferred for development due to its lower tendency to convert to other forms during storage and manufacturing. registech.com However, in some cases, a metastable polymorph with improved solubility or bioavailability may be chosen. researchgate.net A thorough understanding of the polymorphic landscape of this compound will be essential for ensuring the quality, safety, and efficacy of any future drug product.
Sustainable and Green Chemistry Approaches in Synthesis
The principles of green chemistry are increasingly being integrated into pharmaceutical synthesis to reduce the environmental impact of drug manufacturing. nih.gov Future research on the synthesis of this compound should prioritize the development of sustainable and environmentally friendly methods.
One key aspect of green chemistry is the use of safer and more environmentally benign solvents. Traditional organic solvents can be toxic, flammable, and polluting. Researchers will likely explore the use of alternative solvents, such as water, supercritical fluids, or ionic liquids, for the synthesis of this compound. acgpubs.org In some cases, it may even be possible to conduct reactions under solvent-free conditions, for example, using microwave irradiation. acgpubs.orgorganic-chemistry.org
Another important principle of green chemistry is atom economy, which aims to maximize the incorporation of all materials used in the process into the final product. Catalytic reactions are often more atom-economical than stoichiometric reactions. The development of highly efficient and recyclable catalysts for the synthesis of this compound will be a key area of focus. nih.gov
Furthermore, the use of renewable starting materials is a central tenet of green chemistry. Researchers may investigate the possibility of synthesizing this compound from bio-based feedstocks. For example, methods are being developed for the sustainable synthesis of piperidine (B6355638) from bio-renewable tetrahydrofurfurylamine. rsc.org
By embracing green chemistry principles, the future synthesis of this compound can be made more efficient, cost-effective, and environmentally responsible.
Table 3: Green Chemistry Approaches for the Synthesis of this compound
| Approach | Description | Benefit |
| Alternative Solvents | Use of water, supercritical fluids, or ionic liquids. | Reduced toxicity and environmental pollution. acgpubs.org |
| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate reactions, often without a solvent. | Faster reaction times, higher yields, and reduced energy consumption. acgpubs.orgorganic-chemistry.org |
| Catalysis | Use of small amounts of catalysts instead of stoichiometric reagents. | Increased atom economy and reduced waste. nih.gov |
| Renewable Feedstocks | Synthesis from bio-based starting materials. | Reduced reliance on fossil fuels and increased sustainability. rsc.org |
Q & A
Q. What synthetic methodologies are recommended for 3-Piperidino-2-phenylpropiophenone, and how can yield optimization be achieved?
- Methodological Answer : A multi-step synthesis approach is typically employed, starting with benzophenone derivatives and piperidine-based reagents. Key reactions include nucleophilic substitution (e.g., alkylation of piperidine) and catalytic hydrogenation for reducing intermediates. Yield optimization requires precise stoichiometric ratios, temperature control (±2°C), and inert atmospheres (e.g., nitrogen). Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures >95% purity, confirmed by TLC and HPLC analysis .
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer : Structural validation relies on:
- 1H/13C NMR : To confirm hydrogen/carbon environments (e.g., piperidine ring protons at δ 1.4–2.8 ppm, aromatic protons at δ 7.2–7.8 ppm).
- FTIR : Identification of carbonyl (C=O stretch ~1680 cm⁻¹) and tertiary amine (C-N stretch ~1250 cm⁻¹).
- Mass Spectrometry (HRMS) : Molecular ion peak at m/z corresponding to C19H21NO (calc. 279.16).
Purity (>98%) is verified via HPLC (C18 column, acetonitrile/water mobile phase) .
Q. How should researchers assess the purity of this compound, and what contaminants are common?
- Methodological Answer : Purity assessment combines:
- HPLC-UV/ELSD : Baseline separation of impurities (e.g., unreacted precursors or oxidation byproducts).
- Elemental Analysis : Agreement between theoretical and experimental C/H/N/O percentages (±0.3%).
Common contaminants include residual solvents (e.g., dichloromethane) and stereoisomers, mitigated via recrystallization (ethanol/water) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported biological activities of this compound across studies?
- Methodological Answer : Contradictions often arise from variability in assay conditions. Standardize protocols:
- In vitro assays : Use identical cell lines (e.g., HEK-293 for receptor binding) and control for pH/temperature.
- Dose-response curves : EC50 values should be derived from ≥3 independent replicates.
Apply statistical models (ANOVA with Tukey post-hoc) to identify outliers and validate reproducibility. Cross-reference with structural analogs (e.g., 2-Piperidinomethyl-2'-trifluoromethylbenzophenone) to contextualize activity trends .
Q. What experimental designs are effective for elucidating the metabolic pathways of this compound in preclinical models?
- Methodological Answer : Use radiolabeled (e.g., 14C) compound tracking in rodent models:
- LC-MS/MS : Identify phase I metabolites (oxidation, demethylation) and phase II conjugates (glucuronides).
- Tissue distribution : Quantify concentrations in plasma, liver, and brain homogenates at timed intervals.
Compare results with computational predictions (CYP450 docking simulations) to validate metabolic stability .
Q. How can researchers optimize the enantiomeric resolution of this compound for chiral studies?
- Methodological Answer : Employ chiral chromatography (Chiralpak AD-H column, hexane/isopropanol mobile phase) or kinetic resolution via enzymatic catalysis (e.g., lipase-mediated acetylation). Monitor enantiomeric excess (ee) using polarimetry or chiral HPLC. For asymmetric synthesis, utilize Evans auxiliaries or transition-metal catalysts (e.g., Ru-BINAP) to achieve >90% ee .
Safety and Compliance
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Lab coat, nitrile gloves, and safety goggles.
- Ventilation : Perform reactions in fume hoods; avoid inhalation/contact.
- Waste Disposal : Segregate halogenated/organic waste per EPA guidelines.
Emergency measures (e.g., eye flushing with saline, activated charcoal for ingestion) must align with SDS recommendations .
Data Analysis and Reproducibility
Q. What statistical frameworks are robust for analyzing dose-dependent toxicity data for this compound?
- Methodological Answer : Use probit analysis or nonlinear regression (GraphPad Prism) to calculate LD50/LC50. Validate with:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
